Cas no 1807264-14-7 (3-Cyano-2-ethyl-6-iodobenzoic acid)

3-Cyano-2-ethyl-6-iodobenzoic acid is a versatile benzoic acid derivative featuring a cyano group, ethyl substituent, and iodine atom at the 3-, 2-, and 6-positions, respectively. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its functional group diversity. The iodine moiety enables further derivatization via cross-coupling reactions, while the cyano and carboxylic acid groups offer additional reactivity for amidation or esterification. Its well-defined structure and stability make it suitable for use in medicinal chemistry research, where precise functionalization is required. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
3-Cyano-2-ethyl-6-iodobenzoic acid structure
1807264-14-7 structure
Product name:3-Cyano-2-ethyl-6-iodobenzoic acid
CAS No:1807264-14-7
MF:C10H8INO2
Molecular Weight:301.080494880676
CID:5010600

3-Cyano-2-ethyl-6-iodobenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-Cyano-2-ethyl-6-iodobenzoic acid
    • インチ: 1S/C10H8INO2/c1-2-7-6(5-12)3-4-8(11)9(7)10(13)14/h3-4H,2H2,1H3,(H,13,14)
    • InChIKey: IWMVMKMUWNHNSM-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C#N)C(=C1C(=O)O)CC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 61.1

3-Cyano-2-ethyl-6-iodobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010001995-1g
3-Cyano-2-ethyl-6-iodobenzoic acid
1807264-14-7 97%
1g
1,549.60 USD 2021-07-06

3-Cyano-2-ethyl-6-iodobenzoic acid 関連文献

3-Cyano-2-ethyl-6-iodobenzoic acidに関する追加情報

3-Cyano-2-Ethyl-6-IodoBenzoic Acid: A Comprehensive Overview

The compound with CAS No. 1807264-14-7, commonly referred to as 3-Cyano-2-Ethyl-6-IodoBenzoic Acid, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with a cyano group at the 3-position, an ethyl group at the 2-position, and an iodine atom at the 6-position. The combination of these substituents imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 3-Cyano-2-Ethyl-6-IodoBenzoic Acid in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting specific receptors or enzymes. The presence of the cyano group and iodine atom introduces electronic effects that can influence the molecule's reactivity and selectivity in biological systems. For instance, the cyano group acts as an electron-withdrawing substituent, enhancing the acidity of the benzoic acid moiety and potentially improving its ability to form hydrogen bonds with target proteins.

The synthesis of 3-Cyano-2-Ethyl-6-IodoBenzoic Acid involves a multi-step process that typically begins with the bromination of a suitable aromatic compound followed by substitution reactions to introduce the desired substituents. The introduction of the iodine atom at the 6-position is particularly challenging due to steric and electronic factors, but recent advancements in catalytic methods have made this process more efficient. The ethyl group at the 2-position is introduced through alkylation reactions, which are optimized to ensure high yields and purity.

In terms of applications, 3-Cyano-2-Ethyl-6-IodoBenzoic Acid has shown promise in materials science as a building block for advanced materials such as organic semiconductors and coordination polymers. Its ability to form stable metal complexes has been exploited in the development of new catalysts for organic transformations. Additionally, its unique electronic properties make it a candidate for use in optoelectronic devices, where precise control over molecular interactions is crucial.

Recent research has also focused on understanding the environmental impact of 3-Cyano-2-Ethyl-6-IodoBenzoic Acid and its derivatives. Studies have shown that while the compound itself is not inherently hazardous, its degradation products may pose risks to aquatic ecosystems if not properly managed. This has led to increased interest in developing sustainable synthesis routes and recycling strategies for this compound.

In conclusion, 3-Cyano-2-Ethyl-6-IodoBenzoic Acid (CAS No. 1807264-14-7) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and beyond. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions to complex problems. As our understanding of this compound continues to grow, so too will its role in advancing scientific knowledge and technological progress.

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